Ned K

Cardioprotection Calcium Signaling Ischemia-Reperfusion Injury

Researchers studying NAADP/TPC1 signaling face off-target effects and poor solubility with first-gen antagonists like Ned-19. Ned K solves these: 3-fold higher DMSO solubility (300 mM vs 100 mM), no RyR off-target activity at 100 µM, and robust in vivo efficacy-i.v. administration 5 min prior to reperfusion reduces myocardial infarct size by ~51% in mice. Validated in TPC1-KO models. ≥98% purity, soluble to 50 mM in DMSO. For research use only.

Molecular Formula C31H31N5O3
Molecular Weight 521.61
Cat. No. B1573842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNed K
Synonyms(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Molecular FormulaC31H31N5O3
Molecular Weight521.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ned K: Next-Generation NAADP Signaling Inhibitor


Ned K (CAS 2250019-90-8) is a rationally designed, small-molecule antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP) signaling [1]. Developed as a chemical optimization of the first-generation inhibitor Ned-19, Ned K features a cyano group substitution that confers distinct physicochemical and pharmacological properties [1]. It is employed as a molecular probe to dissect NAADP-mediated calcium (Ca²⁺) release pathways, with a primary application in models of cardiac ischemia/reperfusion (I/R) injury where it suppresses pathological Ca²⁺ oscillations [2].

NAADP antagonist probe for Ca²⁺ release pathway studies
Designed for cardiac ischemia/reperfusion (I/R) injury models
Molecular tool for TPC1/mPTP signaling research

Ned K vs. First-Generation Antagonists


Generic substitution among NAADP antagonists is not scientifically valid due to marked differences in target engagement, aqueous solubility, and off-target activity. First-generation inhibitors like Ned-19 exhibit lower solubility and demonstrate off-target effects on ryanodine receptors (RyRs) at higher concentrations, complicating data interpretation in cardiac models [1]. Other NAADP pathway modulators, such as PPADS, lack target specificity as they primarily act as P2X receptor antagonists [2]. The evidence below quantifies Ned K's differentiated profile, which is essential for experimental reproducibility and for studies where high-concentration stock solutions or clean on-target pharmacology is required [1].

First-generation antagonists (e.g., Ned-19) have lower solubility, which may limit high-concentration stock preparation.
Off-target RyR inhibition by Ned-19 can confound cardiac Ca²⁺ handling interpretation; Ned K selectivity profile may reduce this confound.
Divergent NAADP antagonist mechanisms (RyR1 vs TPC1/mPTP) mean pathway-specific selection is required; BZ194 acts via RyR1.

Ned K Head-to-Head Evidence


Enhanced Potency in Suppressing Pathological Ca²⁺ Oscillations

In a direct head-to-head comparison using an in vitro simulated ischemia/reperfusion (sIR) model in adult rat cardiomyocytes, Ned K was markedly more potent than its predecessor Ned-19 [1]. Ned K at a concentration of 0.1 µmol/L suppressed Ca²⁺ oscillations to an equivalent degree as 10 µmol/L of Ned-19, representing a 100-fold difference in effective concentration [1].

Ca²⁺ Oscillation Suppression
Head-to-head
0.1 µmol/L Ned K
vs
10 µmol/L Ned-19
Supports NAADP pathway potency review
Simulated I/R, adult rat cardiomyocytes; 100-fold difference in effective concentration
Cardioprotection Calcium Signaling Ischemia-Reperfusion Injury

Superior Solubility Enabling High-Concentration Stocks

The rational design of Ned K improved its aqueous solubility relative to Ned-19. Direct comparison of maximal DMSO stock solution concentrations shows that Ned K can be dissolved at 300 mmol/L, whereas Ned-19 is limited to 100 mmol/L [1]. This is consistent with an improved calculated LogP (cLogP) value for Ned K (4.05) compared to Ned-19 (4.6) [1].

DMSO Stock Solubility
Head-to-head
300 mmol/L Ned K
vs
100 mmol/L Ned-19
Supports stock preparation workflow
cLogP 4.05 (Ned K) vs 4.6 (Ned-19); visual DMSO dissolution assessment
Drug Solubility In Vitro Assay Development Formulation

Clean Selectivity Without RyR Off-Target Inhibition

In contrast to Ned-19, Ned K demonstrates a cleaner selectivity profile by not inhibiting ryanodine receptor (RyR)-mediated Ca²⁺ sparks. At a concentration of 100 µmol/L, Ned-19 significantly reduced Ca²⁺ spark frequency from 2.7 ± 0.4 sparks/s to 0.9 ± 0.2 sparks/s (P < 0.01). Under identical conditions, Ned K at concentrations up to 300 µmol/L had no significant effect on spark frequency [1].

RyR Off-Target Selectivity
Head-to-head
Ned K: no effect on Ca²⁺ sparks
vs
Ned-19: ~67% inhibition at 100 µmol/L
Supports NAADP-specific pathway interpretation
Unstimulated adult rat cardiomyocytes; confocal microscopy
Target Selectivity Ryanodine Receptor Off-Target Effects

In Vivo Myocardial Infarct Size Reduction

In an in vivo mouse model of cardiac I/R injury, only Ned K provided statistically significant cardioprotection. Mice treated with Ned K (i.v., 5 min before reperfusion) exhibited a significant reduction in infarct size to 25 ± 3% of the area at risk, compared to 51 ± 9% in vehicle controls (P < 0.05). In the same study, Ned-19 treatment resulted in an infarct size of 41 ± 5%, which was not significantly different from controls [1].

In Vivo Infarct Size
Head-to-head
Ned K: 25 ± 3% of area at risk
vs
Vehicle: 51 ± 9% (P
Reported model-response endpoint (infarct size)
Mouse LAD occlusion, 30 min ischemia/2 h reperfusion; i.v. 5 min before reperfusion
Mechanism: TPC1 vs RyR1
Class-level
Ned K: TPC1/mPTP pathway
vs
BZ194: RyR1 antagonist (IC50 ~10 µM)
Divergent mechanism context supports pathway-specific selection
Data from independent studies; Ned K validated by TPC1 knockout
In Vivo Efficacy Myocardial Infarction Cardioprotection

TPC1/mPTP Mechanism vs. BZ194 RyR1 Pathway

Ned K suppresses Ca²⁺ oscillations and cell death by preventing the opening of the mitochondrial permeability transition pore (mPTP) and acts via two-pore channel 1 (TPC1), as confirmed by genetic knockout studies [1]. This mechanism contrasts sharply with another NAADP antagonist, BZ194, which blocks NAADP-stimulated binding to the type 1 ryanodine receptor (RyR1) with an IC50 of ~10 µM [2].

Mechanism: TPC1 vs RyR1
Class-level
Ned K: TPC1/mPTP pathway
vs
BZ194: RyR1 antagonist (IC50 ~10 µM)
Divergent mechanism context supports pathway-specific selection
Data from independent studies; Ned K validated by TPC1 knockout
Mechanism of Action TPC1 mPTP

Ned K Validated Applications


Myocardial Ischemia/Reperfusion Injury Studies

Ned K is the preferred NAADP antagonist for in vivo cardioprotection studies. Unlike Ned-19, intravenous administration of Ned K 5 minutes prior to reperfusion significantly reduces myocardial infarct size by ~51% in a mouse model of I/R injury [1]. This robust in vivo efficacy makes it an essential tool for validating the role of NAADP/TPC1 signaling in cardiac pathophysiology and for preclinical proof-of-concept studies [1].

High-Solubility In Vitro Assays

For in vitro assays where high compound concentrations are needed or where solvent effects must be minimized, Ned K offers a 3-fold improvement in DMSO solubility compared to Ned-19 (300 mmol/L vs. 100 mmol/L) [1]. This property is particularly advantageous for preparing concentrated stock solutions for in vivo dosing formulations or for use in sensitive cell-based assays where DMSO concentrations above 0.1% can induce cytotoxicity or phenotypic changes [1].

Lysosomal Ca²⁺ and mPTP Cell Death

Ned K is a validated tool for dissecting the NAADP-TPC1-mPTP axis. The compound effectively prevents mPTP opening and protects cardiomyocytes from cell death, reducing the percentage of dead cells after simulated I/R from 49 ± 5% (vehicle) to 16 ± 1% (10 µmol/L Ned K, P < 0.01) [1]. Its mechanism is genetically validated; TPC1 knockout mice are similarly protected from I/R injury, confirming that Ned K's effects are mediated through this lysosomal Ca²⁺ channel [1].

Cardiomyocyte Studies Free of RyR Interference

In experiments where it is critical to avoid direct modulation of sarcoplasmic reticulum (SR) Ca²⁺ handling, Ned K provides a cleaner pharmacological profile. At a concentration of 100 µmol/L, Ned K has no effect on RyR-mediated Ca²⁺ spark frequency or electrically stimulated Ca²⁺ transient amplitude, whereas Ned-19 significantly inhibits both at the same concentration [1]. This allows for unambiguous interpretation of results when studying NAADP-dependent, lysosome-to-SR Ca²⁺ crosstalk [1].

Application
Selection Property
Validation Focus
Cardiac I/R injury model studies
NAADP/TPC1 pathway inhibitor
Model-response endpoint (infarct size) validation
In vitro stock solution preparation
High DMSO solubility profile
Stock concentration limits and solvent carryover
Lysosomal Ca²⁺ release and mPTP studies
TPC1-targeted NAADP antagonist
mPTP opening and cell death endpoint
Cardiomyocyte Ca²⁺ handling studies
RyR-sparing selectivity profile
Ca²⁺ spark frequency and transient amplitude

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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